1-(5-Bromo-2,4-dichlorophenyl)ethanone
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Overview
Description
It has the molecular formula C₈H₅BrCl₂O and a molecular weight of 267.93 g/mol . This compound is characterized by the presence of bromine, chlorine, and a ketone functional group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2,4-dichlorophenyl)ethanone can be synthesized through various synthetic routes. One common method involves the bromination of 2,4-dichloroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2,4-dichlorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,4-dichlorophenyl)ethanone involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the ketone group, can participate in various chemical interactions, including hydrogen bonding and van der Waals forces. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)ethanone: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-(5-Bromo-2-chlorophenyl)ethanone: Has one less chlorine atom, potentially altering its chemical behavior.
1-(5-Bromo-2,4-dimethylphenyl)ethanone: The presence of methyl groups instead of chlorine atoms can significantly change its physical and chemical properties.
Uniqueness
1-(5-Bromo-2,4-dichlorophenyl)ethanone is unique due to the combination of bromine and chlorine atoms on the phenyl ring, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
Molecular Formula |
C8H5BrCl2O |
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Molecular Weight |
267.93 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H5BrCl2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3 |
InChI Key |
MAASYNJUKBGFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)Br |
Origin of Product |
United States |
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